4-(Bromomethyl)-2-chloropyrimidine

Descripción general

Descripción

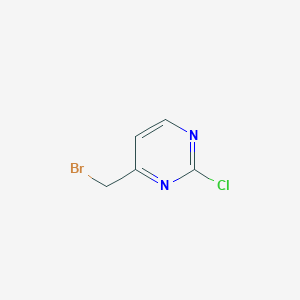

4-(Bromomethyl)-2-chloropyrimidine is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloropyrimidine typically involves the bromination of 2-chloropyrimidine. One common method includes the reaction of 2-chloropyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.

Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, although these are less common due to the presence of the electron-withdrawing chlorine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

Oxidation: 4-(Carboxymethyl)-2-chloropyrimidine.

Reduction: Reduced derivatives of the pyrimidine ring, although these are less common.

Aplicaciones Científicas De Investigación

Drug Development

Anticancer Agents

4-(Bromomethyl)-2-chloropyrimidine serves as a crucial intermediate in the synthesis of various anticancer drugs. Its derivatives have shown to inhibit cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. For instance, compounds derived from this pyrimidine have been evaluated for their ability to selectively inhibit CDK2, CDK7, and CDK9, demonstrating promising results in preclinical studies . The structure-activity relationship (SAR) studies indicate that modifications at the 4-position can enhance potency against these targets.

Antidiabetic and Antimicrobial Applications

Recent studies have focused on the synthesis of pyrimidine-based carbocyclic nucleoside derivatives with C-4 substitutions for potential use in managing diabetes mellitus and microbial infections. These compounds aim to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby offering therapeutic benefits for diabetes management . The antimicrobial properties of certain derivatives also highlight the compound's versatility in treating infections associated with immune dysfunction in diabetic patients.

Synthetic Chemistry

Versatile Synthetic Intermediate

this compound is utilized as a versatile building block in organic synthesis. Its bromomethyl and chloromethyl groups allow for further functionalization through nucleophilic substitution reactions. This property is exploited to create a variety of heterocyclic compounds and complex organic molecules .

Efficient Synthesis Techniques

Innovative one-step synthesis methods have been developed to produce this compound more efficiently, significantly improving yield and reducing environmental impact compared to traditional methods . Such advancements facilitate its use in large-scale industrial applications.

Biological Research

Inhibitors of Enzymatic Activity

Research has demonstrated that this compound derivatives can act as inhibitors of specific enzymes involved in lipid metabolism. For example, studies on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitors derived from this compound show potential implications for understanding lipid signaling pathways and their roles in various diseases .

Analgesic and Anti-pyretic Activities

Compounds synthesized from this compound have been screened for analgesic and anti-pyretic activities. Some derivatives exhibited significant effects comparable to standard analgesics, indicating their potential use in pain management therapies .

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-2-chloropyrimidine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The presence of the chlorine atom can influence the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Similar Compounds

4-(Bromomethyl)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.

4-(Bromomethyl)-2-methylpyrimidine: Contains a methyl group instead of chlorine, affecting its chemical properties and reactivity.

4-(Bromomethyl)-2-aminopyrimidine:

Uniqueness

4-(Bromomethyl)-2-chloropyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceuticals and agrochemicals.

Actividad Biológica

4-(Bromomethyl)-2-chloropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound's structure consists of a pyrimidine ring with bromomethyl and chloromethyl substituents, which significantly influence its reactivity and biological interactions. The presence of halogens can enhance lipophilicity and affect binding affinities to biological targets.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the realms of antiviral and anticancer research. Its derivatives have been investigated for their inhibitory effects on key enzymes involved in disease pathways.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, can inhibit viral replication. For example, studies on related compounds have demonstrated significant activity against Zika virus, with effective concentrations (EC50) being established in cellular assays .

Anticancer Potential

The compound has shown promise as a potential anticancer agent by targeting cyclin-dependent kinases (CDKs). Inhibitors derived from pyrimidine structures have been reported to selectively induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins . The SAR studies suggest that modifications at specific positions on the pyrimidine ring can enhance potency against various CDK isoforms, with IC50 values in the low micromolar range.

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored through various studies. Key findings include:

- Substituent Effects : The introduction of different substituents at the 4-position of the pyrimidine ring has been shown to significantly alter biological activity. For instance, replacing bromine with other halogens or functional groups can enhance or diminish enzyme inhibition potency .

- Positioning of Halogens : The presence of halogens at the 2-position contributes to increased lipophilicity and potentially better membrane permeability, which is crucial for bioavailability in therapeutic contexts .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Antiviral Screening : In a study examining various pyrimidine derivatives for antiviral activity, compounds structurally similar to this compound were tested against Zika virus. Results indicated that certain modifications led to enhanced antiviral properties with EC50 values significantly lower than those of standard antiviral agents .

- CDK Inhibition : A series of studies focused on the inhibition of CDK2 and CDK9 by pyrimidine derivatives showed that compounds with structural similarities to this compound effectively reduced RNA polymerase II transcription in cancer cell lines. This was evidenced by IC50 values ranging from 0.1 μM to 0.8 μM for various derivatives .

Data Tables

| Compound | Activity Type | Target Enzyme/Pathway | IC50/EC50 Values |

|---|---|---|---|

| This compound | Antiviral | Zika Virus | EC50 < 10 µM |

| Derivative A | CDK Inhibition | CDK2 | IC50 = 0.1 µM |

| Derivative B | CDK Inhibition | CDK9 | IC50 = 0.5 µM |

Propiedades

IUPAC Name |

4-(bromomethyl)-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRFIJJNODTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630369 | |

| Record name | 4-(Bromomethyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181363-06-4 | |

| Record name | 4-(Bromomethyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.